(2,2-Diethoxypropylidene)cyclopropane
Description
Properties
CAS No. |
65234-88-0 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2-diethoxypropylidenecyclopropane |
InChI |
InChI=1S/C10H18O2/c1-4-11-10(3,12-5-2)8-9-6-7-9/h8H,4-7H2,1-3H3 |
InChI Key |
ZDLKJGOPKMOTMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C=C1CC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxypropylidene)cyclopropane typically involves the reaction of cyclopropane derivatives with ethoxy-containing reagents under controlled conditions. One common method includes the use of ethyl orthoformate and a suitable catalyst to facilitate the formation of the diethoxypropylidene group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: (2,2-Diethoxypropylidene)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diethoxy group into simpler alkyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH3) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce simpler hydrocarbons.
Scientific Research Applications
(2,2-Diethoxypropylidene)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,2-Diethoxypropylidene)cyclopropane involves its interaction with specific molecular targets. The compound can act as a precursor to reactive intermediates that participate in various chemical reactions. The pathways involved include:
Formation of Reactive Intermediates: The diethoxypropylidene group can generate reactive species under certain conditions, facilitating further chemical transformations.
Interaction with Enzymes: In biological systems, the compound may interact with enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Strain Modulation : Methyl substituents (e.g., in l-Allylidene-2,2-dimethylcyclopropane) reduce angle strain but lack the polarity imparted by ethoxy groups, affecting solubility and reaction pathways .
- Biological Relevance : Presqualene pyrophosphate’s cyclopropane is part of a natural biosynthetic pathway, contrasting with synthetic derivatives like the target compound, which are tailored for laboratory applications .
Spectroscopic and Computational Analysis
- NMR Shielding Effects : The cyclopropane ring’s anisotropy causes upfield shifts in protons near the ring. For example, trisubstituted cyclopropanes in phytochemicals show methylene protons at δH −0.01–0.40 , while ethoxy-substituted derivatives may exhibit distinct shifts due to electron donation.
- Computational Modeling : OPLSAA force field parameters for cyclopropanes require adjustments for accurate conformational modeling. Ethoxy substituents may necessitate additional parameterization to match quantum mechanics data .
Q & A
Q. What are common synthetic routes for (2,2-Diethoxypropylidene)cyclopropane in laboratory settings?
The synthesis typically involves cyclopropanation strategies, such as the addition of carbenes or transition-metal-catalyzed reactions. For example, substituted cyclopropanes are often synthesized via [2+1] cycloadditions using diazo compounds or halogenated precursors. Reaction optimization may require careful control of temperature, solvent polarity, and catalyst selection (e.g., copper or rhodium complexes) to stabilize strained intermediates . Ethoxy groups can be introduced via nucleophilic substitution or alkoxylation of pre-formed cyclopropane derivatives .
Q. What safety precautions are necessary when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical splash goggles, and lab coats. Double-gloving is recommended for prolonged handling .
- Fire Safety : Avoid open flames or sparks, as cyclopropane derivatives are often flammable. Use CO₂ or dry chemical extinguishers .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of waste via approved hazardous waste protocols .
Q. What are the typical applications of this compound in organic synthesis?
The compound serves as a versatile intermediate:
- Ring-Opening Reactions : The strained cyclopropane ring undergoes selective cleavage under acidic or basic conditions to generate allylic ethers or diols .
- Cross-Coupling : Used in Suzuki-Miyaura or Heck reactions to introduce cyclopropane motifs into complex molecules .
- Medicinal Chemistry : Ethoxy groups enhance solubility, making it useful for prodrug design or bioactive molecule synthesis .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the cyclopropane ring in this compound?
The diethoxy groups act as electron-donating substituents, stabilizing the cyclopropane ring through hyperconjugation. This reduces ring strain and alters regioselectivity in reactions like electrophilic additions. Computational studies (e.g., DFT) show that ethoxy groups lower the energy barrier for ring-opening by delocalizing electron density into the cyclopropane σ-system . Advanced experimental validation involves kinetic isotope effects or Hammett plots to quantify substituent impacts .
Q. What analytical techniques are recommended for characterizing the stereochemistry of this compound derivatives?
- NMR Spectroscopy : - and -NMR coupled with NOESY/ROESY to confirm spatial arrangement of substituents .
- X-ray Crystallography : Resolves absolute configuration and bond angles, critical for studying ring strain .
- Chiral HPLC : Separates enantiomers when the compound is used in asymmetric synthesis .
Q. How can computational chemistry aid in predicting the stability and reaction pathways of this compound?
Quantum mechanical methods (e.g., QSPR, DFT) model the compound’s thermodynamic stability and reaction trajectories. For example:
- Reaction Pathway Prediction : Transition-state analysis identifies favored mechanisms (e.g., conrotatory vs. disrotatory ring-opening) .
- Solvent Effects : COSMO-RS simulations predict solvation energies and solvent compatibility .
- Bioactivity Profiling : Molecular docking studies assess potential interactions with biological targets .
Methodological Considerations
- Contradictions in Data : and highlight differing reactivity profiles for cyclopropanes with varying substituents. Researchers must validate reaction conditions (e.g., catalyst loading, solvent) empirically .
- Ecological Impact : While no direct ecotoxicity data exists for this compound, structurally similar chlorinated cyclopropanes show bioaccumulation potential. Follow green chemistry principles (e.g., solvent recycling) to minimize environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
